

variables influencing minimum inhibitory concentration (MIC) of fosfomycin

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Compound of Interest

Compound Name: Fosfomycin

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Technical Support Center: Fosfomycin MIC Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of **fosfomycin**.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly higher **fosfomycin** MIC values than expected for E. coli. What could be the primary reason?

A1: The most common reason for unexpectedly high **fosfomycin** MICs against E. coli is the absence of glucose-6-phosphate (G6P) in the testing medium.^{[1][2][3][4]} **Fosfomycin** enters bacterial cells through two main transport systems: the L- α -glycerophosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).^{[1][3]} The UhpT system is inducible by G6P.^{[1][3]} Therefore, supplementing the medium with G6P is crucial for accurate in vitro susceptibility testing of **fosfomycin** against organisms that possess the UhpT system, such as E. coli.^{[3][4]} Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of G6P for **fosfomycin** susceptibility testing.^{[5][6][7]}

Q2: What is the recommended concentration of Glucose-6-Phosphate (G6P) to use in our **fosfomycin** MIC assays?

A2: The standard recommended concentration of G6P to supplement your Mueller-Hinton agar or broth is 25 µg/mL (or 25 mg/L).[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Studies have shown that this concentration provides a near-maximal enhancement of **fosfomycin**'s activity against susceptible organisms like *Staphylococcus aureus* and *E. coli*.[\[1\]](#)[\[2\]](#)

Q3: We are testing **fosfomycin** against *Stenotrophomonas maltophilia* and are not seeing the expected potentiation with G6P. Is this normal?

A3: Yes, this is an expected finding. Unlike *E. coli*, *Stenotrophomonas maltophilia* lacks the UhpT transporter, which is induced by G6P.[\[10\]](#) Therefore, the addition of G6P does not enhance **fosfomycin**'s activity against this organism; in fact, it may have an antagonistic effect, leading to higher MIC values.[\[10\]](#) For *S. maltophilia*, alternative metabolites such as fructose, phosphoenolpyruvate, and glyceraldehyde-3-phosphate have been shown to increase **fosfomycin** activity.[\[10\]](#)

Q4: Our lab uses broth microdilution for most of our MIC testing. Can we use this method for **fosfomycin**?

A4: There are discrepancies in the recommendations for using broth microdilution for **fosfomycin** MIC testing. While EUCAST recommends agar dilution or broth microdilution, CLSI guidelines have historically cautioned against broth microdilution due to issues like the "skipped wells" phenomenon, where there is no visible growth in a well preceding the MIC.[\[6\]](#) [\[11\]](#) Agar dilution is considered the reference method by both CLSI and EUCAST.[\[7\]](#)[\[8\]](#)[\[11\]](#) If using broth microdilution, it is crucial to be aware of potential discrepancies with agar dilution results, as broth microdilution can sometimes yield higher MIC values.[\[11\]](#)

Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
High Fosfomycin MICs for E. coli and other Enterobacterales	Absence of Glucose-6-Phosphate (G6P) in the medium.[3][4]	Ensure Mueller-Hinton agar or broth is supplemented with 25 µg/mL of G6P.[1][2][7][8][9]
Inconsistent MIC results between different testing methods (e.g., agar dilution vs. E-test®)	Method-dependent variations in fosfomycin activity. E-test® may yield higher MIC values than agar dilution for some organisms.[8][11]	Agar dilution is the recommended reference method.[7][8] If using other methods, be aware of their inherent biases and perform validation against the reference method.
Fosfomycin appears inactive against Pseudomonas aeruginosa even with G6P.	P. aeruginosa lacks the UhpT transporter and relies on the GlpT transporter for fosfomycin uptake.[3] G6P does not potentiate fosfomycin activity in this species.[2]	Do not add G6P when testing fosfomycin against P. aeruginosa. Note that resistance can develop rapidly in P. aeruginosa during in vitro testing.[12]
Observed "skipped wells" in broth microdilution assays.	This is a known phenomenon with fosfomycin testing in broth media and can complicate MIC determination.[11]	Preferentially use the agar dilution method. If broth microdilution must be used, carefully inspect all wells and consider repeating the assay.

Quantitative Data Summary

Table 1: Influence of Glucose-6-Phosphate (G6P) on **Fosfomycin** MIC (µg/mL) for Various Bacteria

Organism	Medium	MIC without G6P	MIC with 25 µg/mL G6P	Reference
Escherichia coli ATCC 25922	Agar Dilution	64	2	[4]
Staphylococcus aureus	Mueller-Hinton Broth	Higher	Lower (up to 256-fold potentiation)	[1][2]
Klebsiella spp.	Mueller-Hinton Agar	Higher	Lower (up to 256-fold potentiation)	[2]
Enterobacter spp.	Mueller-Hinton Agar	Higher	Lower (up to 256-fold potentiation)	[2]
Citrobacter spp.	Mueller-Hinton Agar	Higher	Lower (up to 256-fold potentiation)	[2]
Serratia marcescens	Mueller-Hinton Agar	No significant change	No significant change	[2]
Proteus spp.	Mueller-Hinton Agar	No significant change	No significant change	[2]
Pseudomonas aeruginosa	Mueller-Hinton Agar	No significant change	No significant change	[2]
Stenotrophomonas maltophilia D457	LB Agar	64	256	[10]

Experimental Protocols

Key Experiment: Agar Dilution for Fosfomycin MIC Determination

This protocol is based on the reference method recommended by CLSI and EUCAST.

1. Media Preparation:

- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
- Autoclave and cool to 45-50°C in a water bath.
- Prepare a stock solution of Glucose-6-Phosphate (G6P).
- Aseptically add the G6P stock solution to the molten MHA to a final concentration of 25 µg/mL.
- Prepare a stock solution of **fosfomycin**.
- Create a series of twofold dilutions of **fosfomycin** in sterile distilled water or other suitable solvent.
- Add the appropriate volume of each **fosfomycin** dilution to aliquots of the G6P-supplemented MHA to achieve the desired final concentrations.
- Pour the agar into sterile petri dishes and allow to solidify.

2. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this suspension 1:10 in sterile saline or broth to obtain a concentration of approximately $1-2 \times 10^7$ CFU/mL.

3. Inoculation and Incubation:

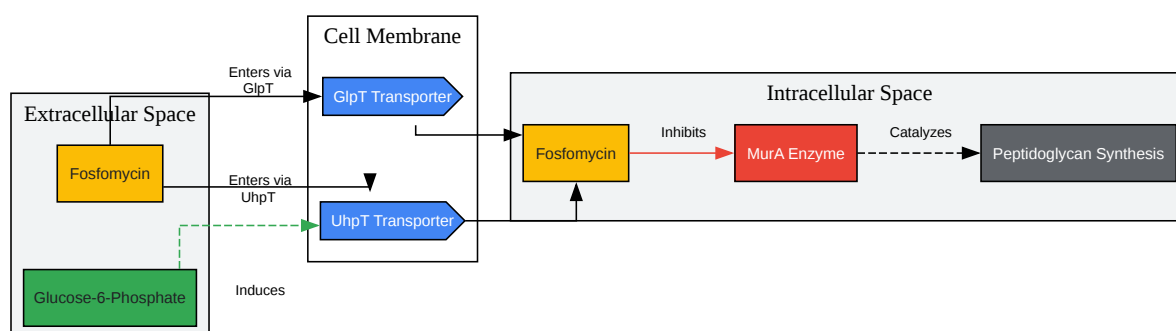
- Using an inoculum-replicating apparatus, spot 1-2 µL of the diluted bacterial suspension onto the surface of the **fosfomycin**-containing agar plates. This will deliver approximately 10^4 CFU per spot.

- Include a growth control plate (with G6P but no **fospomycin**) and a sterility control plate (no inoculation).
- Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

4. Interpretation of Results:

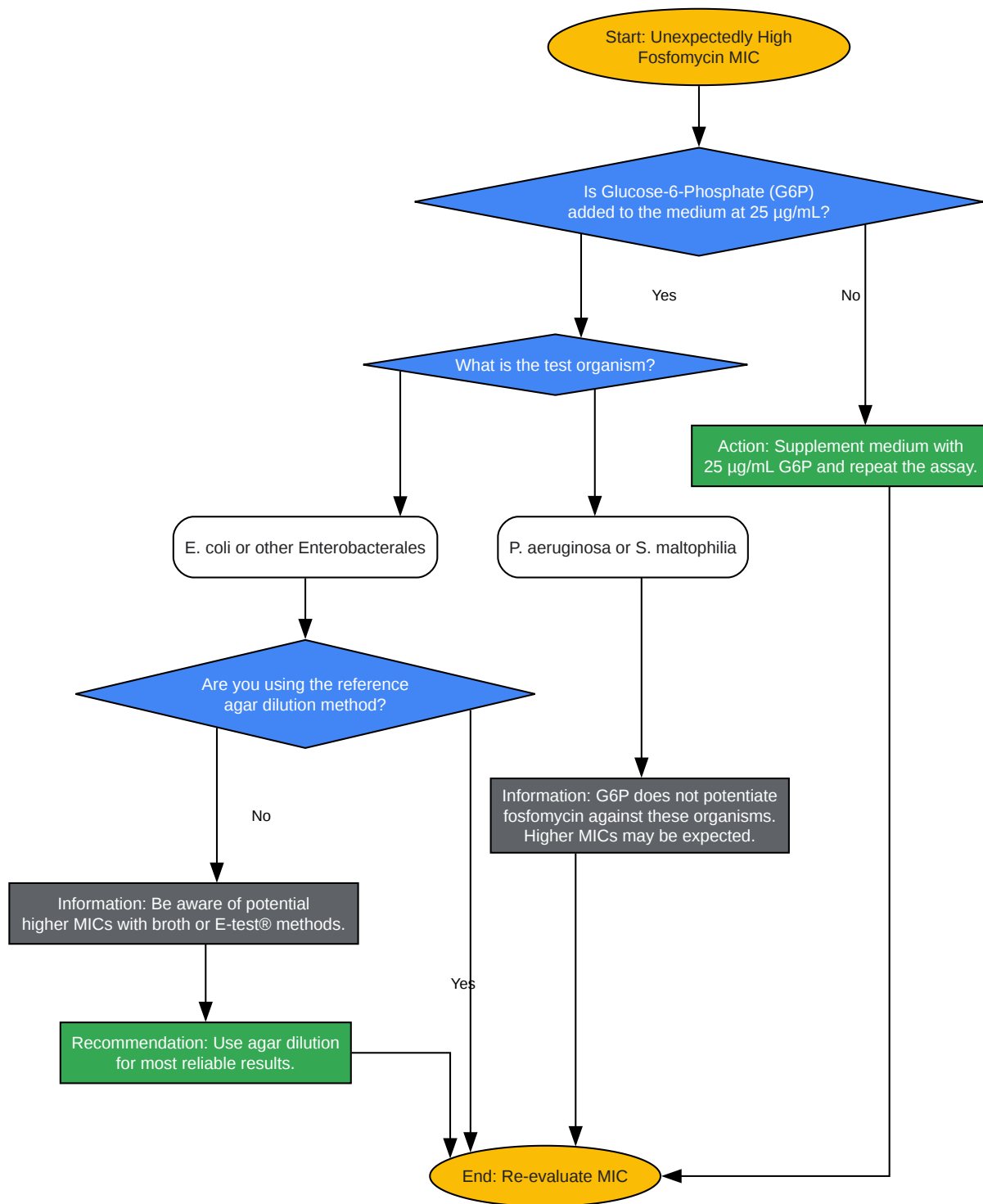
- The MIC is the lowest concentration of **fospomycin** that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations



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Caption: **Fospomycin** cellular uptake and mechanism of action.



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Caption: Troubleshooting workflow for high **fosfomycin** MIC results.

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